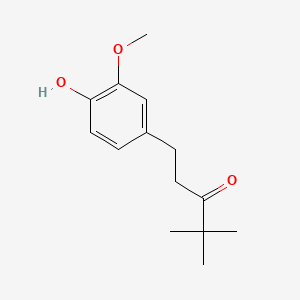
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroxy group, a methoxy group, and a dimethylpentanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one typically involves the alkylation of a precursor compound. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable alkylating agent under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide with potassium carbonate as a base, followed by refluxing for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed:
- Oxidation of the hydroxy group forms 4-hydroxy-3-methoxybenzaldehyde.
- Reduction of the carbonyl group forms 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpentanol.
- Substitution reactions yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methoxyphenylacetonitrile: Shares a similar phenolic structure but differs in its nitrile group.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-:
Uniqueness: 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
106174-97-4 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5,7,9,15H,6,8H2,1-4H3 |
InChI-Schlüssel |
UQICWCMGJKDDEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


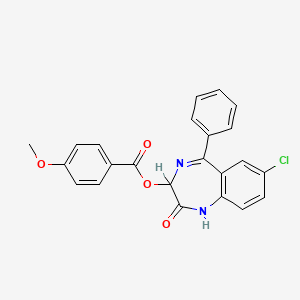
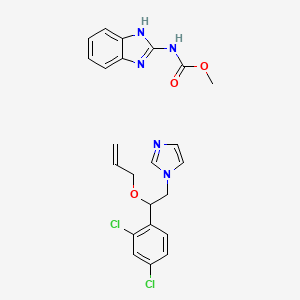
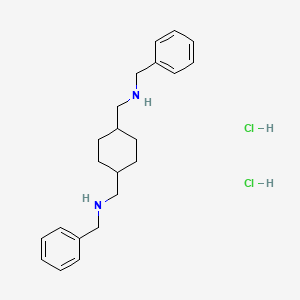
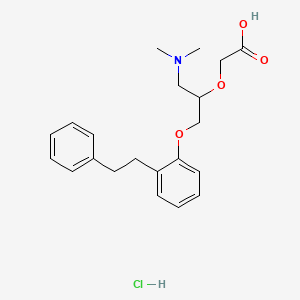

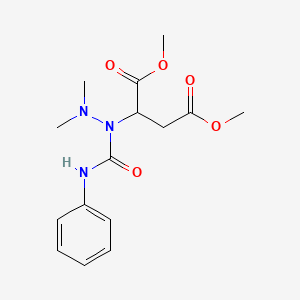
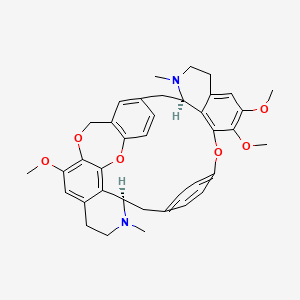
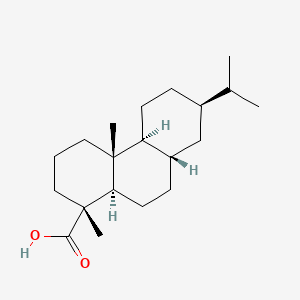
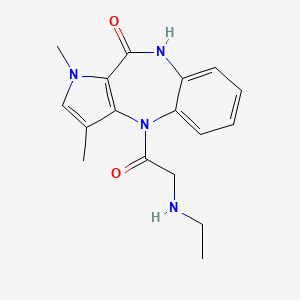
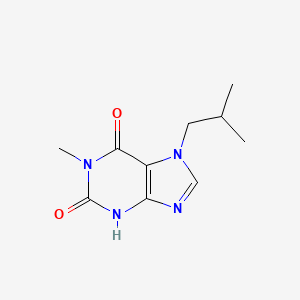
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
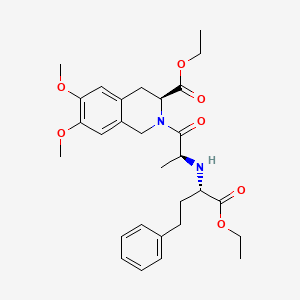
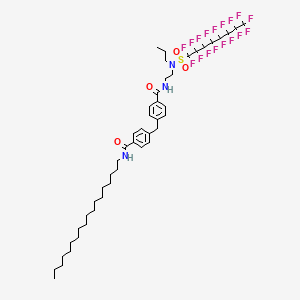
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
